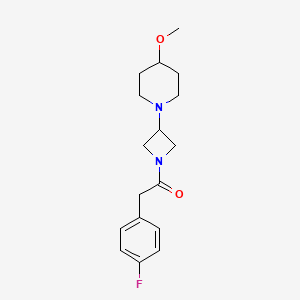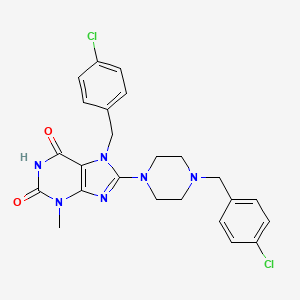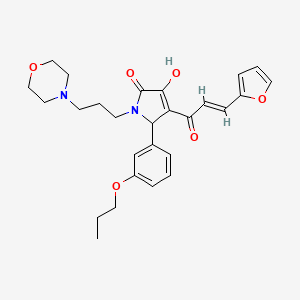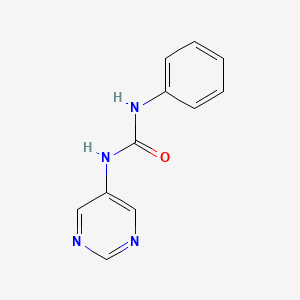![molecular formula C17H19NO2 B2766959 2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232824-85-9](/img/structure/B2766959.png)
2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Spectroscopic Properties and Molecular Structure
A detailed theoretical and experimental investigation by Demircioğlu et al. (2014) on a closely related compound, (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol, explored its enol-keto tautomerism, spectroscopic properties, and non-linear optical (NLO) activity. This study employed density functional theory (DFT) and various spectroscopic methods to understand the compound's electronic properties and intramolecular hydrogen bonding, revealing significant insights into its tautomeric stability and potential for NLO applications. The findings suggest an extensive capability for charge delocalization and hyperconjugative interactions, highlighting the molecule's promising optoelectronic properties (Demircioğlu, Albayrak, & Büyükgüngör, 2014).
Computational Study of Optoelectronic Properties and Bioactivity
Ashfaq et al. (2022) synthesized imine derivatives, including (E)-4-(((2,4-dimethylphenyl)imino)methyl)phenol, and conducted a comprehensive study combining experimental and computational techniques. This research aimed to elucidate the molecular structure, optoelectronic properties, and potential bioactivity against SARS-CoV-2 proteins. Their findings revealed promising interaction energy values with crucial viral proteins, suggesting the compounds' potential as therapeutic agents. The study underscores the importance of imine compounds in medicinal chemistry and their versatile applications in addressing contemporary health challenges (Ashfaq, Tahir, Muhammad, Munawar, Ali, Ahmed, Al‐Sehemi, Alarfaji, & Khan, 2022).
Magnetic and Luminescence Properties
Gonul et al. (2018) investigated novel copper(II) complexes of tridentate ONN donor ligands derived from ethoxy and methoxyphenols, including (E)-2-(((2-(dimethylamino)ethyl)imino)methyl)-6-ethoxyphenol. Their study focused on the synthesis, characterization, electrical conductivity, and photoluminescence properties of these complexes. The results indicated that the complexes exhibit interesting photoluminescence behavior and electrical conductivity, suggesting their potential applications in optoelectronic devices. The research demonstrates the versatility of imine-based compounds in developing functional materials with desirable electronic and optical properties (Gonul, Burak, Karaca, Şahin, & Serin, 2018).
Safety and Hazards
Properties
IUPAC Name |
2-[(2,4-dimethylphenyl)iminomethyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-4-20-16-7-5-6-14(17(16)19)11-18-15-9-8-12(2)10-13(15)3/h5-11,19H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBFMRBTFQAROW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2766877.png)
![4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2766878.png)



![(4-(Furan-2-carbonyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2766884.png)

![2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2766886.png)
![(4R)-4-Methyl-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2766890.png)


![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2766893.png)

![6-[2-(2-Cyanoanilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2766897.png)
